CPF4, PDE-FRET-Sensor

Description

Significance of Real-Time Molecular Sensing in Contemporary Cellular Biology

The ability to observe and measure molecular events within living cells as they happen is fundamental to understanding the dynamic nature of biological processes. nih.govnih.govresearchgate.net Traditional biochemical assays often require cell lysis, which provides a static snapshot of molecular populations but fails to capture the intricate spatiotemporal dynamics that govern cellular function. nih.govresearchgate.net Real-time molecular sensing addresses this limitation by allowing researchers to monitor the interactions, conformational changes, and enzymatic activities of specific molecules within the complex and crowded environment of a living cell. nih.govnih.govacs.org

These advanced techniques have become indispensable tools in cell biology, offering profound insights into signal transduction pathways, cell-to-cell communication, metabolism, and apoptosis. nih.govacs.orgnih.gov By visualizing these processes in real time, scientists can unravel how cells respond to various stimuli, how signaling pathways are regulated with spatial and temporal precision, and how these systems become dysregulated in disease. nih.govresearchgate.netmdpi.com The development of sophisticated biosensors has transformed cellular biology from a descriptive science to a quantitative one, enabling precise measurements of molecular activities and concentrations at subcellular locations. nih.govresearchgate.net

Fundamental Principles of FRET in Biological Systems

Förster Resonance Energy Transfer (FRET) is a biophysical phenomenon that has been widely harnessed for creating biosensors to study molecular dynamics. nih.govnih.gov It describes a mechanism of non-radiative energy transfer between two light-sensitive molecules, a "donor" and an "acceptor" fluorophore. researchgate.netnih.gov When the donor molecule is excited by a specific wavelength of light, it can transfer its excitation energy to a nearby acceptor molecule without emitting a photon. nih.govacs.org This energy transfer causes the acceptor to fluoresce, while the donor's own fluorescence is quenched. nih.gov The efficiency of this process is exquisitely sensitive to the distance between the two molecules, making FRET a powerful "spectroscopic ruler" for measuring nanoscale distances. mdpi.commdpi.com

Two fundamental conditions must be met for FRET to occur. First, the emission spectrum of the donor fluorophore must overlap with the excitation (or absorption) spectrum of the acceptor fluorophore. mdpi.comnih.gov This spectral overlap, represented by the overlap integral (J(λ)), is essential for the resonance coupling between the two molecules. acs.orgmdpi.com A greater overlap generally leads to more efficient energy transfer. mdpi.comnih.gov

Second, the efficiency of FRET (E) is critically dependent on the distance (r) between the donor and acceptor, following an inverse sixth-power relationship as described by the Förster equation. mdpi.commicroscopyu.com

E = 1 / [1 + (r / R₀)⁶]

The term R₀, or the Förster distance, is the specific distance at which the energy transfer efficiency is 50%. nih.govnih.gov This distance is a characteristic constant for a given donor-acceptor pair, typically falling within the 1-10 nanometer range, which conveniently matches the scale of many biological macromolecules and their interactions. mdpi.commdpi.com This steep distance dependence makes FRET highly sensitive to even subtle changes in molecular conformation or association. mdpi.commicroscopyu.com

The design of an effective FRET-based biosensor requires the careful optimization of several parameters that collectively determine the efficiency (E) of energy transfer. nih.govacs.org Beyond the critical donor-acceptor distance, these factors dictate the sensitivity and dynamic range of the sensor. The Förster distance (R₀) itself is a composite of these parameters. acs.org

Key parameters include:

Donor Quantum Yield (ΦD): This is a measure of the donor fluorophore's intrinsic brightness—the ratio of photons emitted to photons absorbed. A higher quantum yield contributes to a larger R₀ and thus more efficient FRET. acs.orgmdpi.com

Acceptor Extinction Coefficient (εA): This parameter quantifies how strongly the acceptor fluorophore absorbs light at a particular wavelength. A higher extinction coefficient for the acceptor increases the probability of energy transfer. acs.orgmicroscopyu.com

Spectral Overlap Integral (J(λ)): As previously mentioned, this integral quantifies the degree of overlap between the donor's emission spectrum and the acceptor's absorption spectrum. Maximizing this overlap is a primary goal in selecting a FRET pair. acs.orgmdpi.com

Dipole Orientation Factor (κ²): FRET efficiency depends on the relative orientation in space of the donor's emission dipole and the acceptor's absorption dipole. The value of κ² can range from 0 (perpendicular dipoles, no FRET) to 4 (collinear dipoles). For fluorescent proteins that are assumed to be freely rotating, κ² is often approximated as 2/3. acs.orgnih.gov

Table 1: Critical Parameters for FRET Efficiency

| Parameter | Symbol | Description | Impact on FRET Efficiency |

|---|---|---|---|

| Donor-Acceptor Distance | r | The physical distance separating the donor and acceptor fluorophores. | Efficiency decreases with the sixth power of the distance. |

| Förster Distance | R₀ | The distance at which FRET efficiency is 50%. | A larger R₀ allows for efficient FRET over greater distances. |

| Donor Quantum Yield | ΦD | The efficiency of the donor's fluorescence emission. | Higher values increase R₀ and overall efficiency. |

| Acceptor Extinction Coefficient | εA | The efficiency of the acceptor's light absorption. | Higher values increase R₀ and overall efficiency. |

| Spectral Overlap Integral | J(λ) | The degree of overlap between donor emission and acceptor excitation spectra. | A larger overlap integral increases R₀ and efficiency. |

| Dipole Orientation Factor | κ² | The relative orientation of the donor and acceptor transition dipoles. | Efficiency is maximal when dipoles are parallel. |

Classification and Evolution of FRET-Based Biosensors

FRET biosensors have evolved significantly, leading to a diverse toolkit for cellular biology. They can be broadly categorized based on the nature of their fluorophores and their mechanism of action. The two most prominent classes are those based on genetically encoded fluorescent proteins and those constructed from small organic molecules.

The discovery of Green Fluorescent Protein (GFP) and the subsequent development of a wide palette of spectral variants (e.g., Cyan Fluorescent Protein - CFP, Yellow Fluorescent Protein - YFP) revolutionized biosensor design. nih.govacs.org Genetically encoded FRET sensors are typically single polypeptide chains that fuse a donor FP and an acceptor FP to a sensory domain. nih.govnih.gov This sensory domain is a protein or peptide that changes its conformation in response to a specific biological event, such as binding a small molecule (e.g., calcium, cGMP), phosphorylation, or cleavage by an enzyme. nih.govnih.govpnas.org

This conformational change alters the distance or orientation between the donor and acceptor FPs, leading to a measurable change in the FRET signal. nih.govnih.gov The major advantage of these sensors is that they can be genetically introduced into cells, allowing for targeted expression in specific sub-cellular compartments and long-term, dynamic imaging in living systems. nih.govnih.gov For instance, a common design involves sandwiching a protease-specific cleavage site between a CFP-YFP pair. microscopyu.com In the intact state, the proteins are close, and FRET is high. Upon cleavage, the fluorophores diffuse apart, abolishing FRET. microscopyu.com

While genetically encoded sensors are powerful, small molecule-based FRET sensors offer a complementary and sometimes advantageous approach. rsc.orgnih.gov These sensors are chemically synthesized probes that incorporate a FRET donor and acceptor pair within a single molecule. researchgate.net The molecule is designed such that interaction with the target analyte or enzyme induces a structural change that modulates FRET. researchgate.net

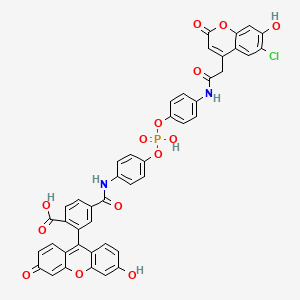

One prominent example is the CPF4, PDE-FRET-Sensor . This is an enzyme-cleavable sensor designed for the ratiometric measurement of phosphodiesterase (PDE) activity. squarix.deresearchgate.net PDEs are enzymes that hydrolyze phosphodiester bonds, playing a critical role in second messenger signaling pathways involving cAMP and cGMP. mdpi.comsquarix.de The CPF4 probe consists of a coumarin (B35378) donor and a fluorescein (B123965) acceptor linked by a phosphodiester bond. researchgate.net In its intact state, the close proximity of the fluorophores allows for efficient FRET. researchgate.net When a PDE cleaves the phosphodiester bond, the donor and acceptor are separated, leading to a loss of FRET. squarix.deresearchgate.net This results in a detectable increase in the donor's fluorescence and a concurrent decrease in the acceptor's fluorescence, providing a real-time, ratiometric readout of enzyme activity. squarix.deresearchgate.net

Small molecule sensors like CPF4 present several advantages:

Facile Structural Design: Their chemical synthesis allows for precise tuning of photophysical and chemical properties. nih.gov

Ratiometric Sensing: The change in the ratio of two emission wavelengths provides a robust measurement that is less susceptible to artifacts like probe concentration, photobleaching, or instrument fluctuations. nih.govresearchgate.net

Fast Cell Uptake: Their small size can facilitate rapid entry into cells. nih.gov

High Sensitivity: These probes can be designed for very high sensitivity and signal-to-noise ratios. researchgate.netresearchgate.net

Table 2: Comparison of FRET Biosensor Types

| Feature | Genetically Encoded FP-Based Sensors | Small Molecule-Based Sensors (e.g., CPF4) |

|---|---|---|

| Composition | Fused fluorescent proteins (e.g., CFP, YFP) with a sensory protein domain. | Synthetic organic dyes (e.g., coumarin, fluorescein) linked by a responsive chemical moiety. |

| Delivery | Transfection or viral transduction of a genetic construct. | Direct addition to cell culture or in vitro assay. |

| Targeting | Can be targeted to specific organelles via fusion with localization signals. | Targeting can be achieved through chemical modification but may be less specific. |

| Advantages | Subcellular targeting, stable expression for long-term studies. nih.govnih.gov | High signal-to-noise, ratiometric by design, no need for genetic manipulation, rapid response. nih.govresearchgate.net |

| Limitations | Large size can sometimes interfere with cellular processes, potential for lower dynamic range. rsc.org | Can be difficult to target to specific subcellular locations, potential for cytotoxicity. researchgate.net |

Contextualizing CPF4 as a Phosphodiesterase-Specific FRET Sensor

CPF4 is a synthetically designed, enzyme-cleavable FRET sensor molecule created specifically for the ratiometric measurement of phosphodiesterase (PDE) activity. squarix.de Phosphodiesterases are a crucial class of enzymes that catalyze the hydrolysis of phosphodiester bonds, playing a significant role in various cellular signaling pathways. squarix.de The CPF4 sensor provides a highly sensitive and effective method to monitor the activity of these enzymes in real time. squarix.de

The molecular architecture of CPF4 consists of a donor fluorophore, coumarin, and an acceptor fluorophore, fluorescein. squarix.deresearchgate.net These two are connected by a phosphodiester linker, which acts as a substrate for PDE enzymes. squarix.de In its intact state, the close proximity of the coumarin donor and fluorescein acceptor allows for efficient FRET. When the sensor is excited at the donor's excitation wavelength, energy is transferred to the acceptor, which then emits light at its own characteristic wavelength. evitachem.comsquarix.de

The core mechanism of CPF4 as a sensor relies on the enzymatic cleavage of its phosphodiester bond by a phosphodiesterase. squarix.deresearchgate.net This hydrolysis event severs the link between the donor and acceptor fluorophores, causing them to separate. squarix.de This separation disrupts the FRET process. Consequently, upon excitation of the donor, its own fluorescence increases while the acceptor's fluorescence decreases, as it no longer receives energy from the donor. squarix.deresearchgate.net This results in a significant and measurable shift in the emission spectrum. squarix.de

This change allows for a ratiometric readout of enzyme activity, which involves measuring the ratio of fluorescence intensities at two different wavelengths (the donor's and the acceptor's). researchgate.netresearchgate.net Ratiometric measurement is a significant advantage as it can reduce artifacts and variability caused by factors like sensor concentration, excitation intensity fluctuations, or photobleaching, thus providing a more robust and quantitative analysis of PDE activity. researchgate.net Research has demonstrated that CPF4 is a substrate for enzymes like autotaxin (ATX), a member of the nucleotide pyrophosphatase/phosphodiesterase (NPP) family, allowing for detailed kinetic studies. researchgate.net

Research Findings and Sensor Properties

Studies have characterized the photophysical properties of the CPF4 sensor and its utility in enzymatic assays. The cleavage of the phosphodiester linker by enzymes leads to a distinct spectral change, enabling sensitive detection of enzymatic activity.

| Property | Value (Uncleaved State) | Value (Cleaved State) |

| Absorbance Maximum | ~370 nm | Not Applicable |

| Emission Maximum | ~515 nm (FRET) | ~450 nm (Donor) |

This interactive table summarizes the key spectral properties of the CPF4 sensor before and after enzymatic cleavage by phosphodiesterase. Data sourced from SQUARIX GmbH. squarix.de

Further research has utilized CPF4 to investigate the kinetics of specific phosphodiesterases. For example, when used to measure the activity of autotaxin (ATX), the hydrolysis of CPF4 followed Michaelis-Menten kinetics.

| Kinetic Parameter | Value |

| Km for ATX | ~4 µM |

This interactive table displays the Michaelis constant (Km) of autotaxin for the CPF4 substrate, indicating the concentration at which the enzyme reaches half of its maximum velocity. Data sourced from a 2005 study on autotaxin inhibition. researchgate.net

The CPF4 sensor's design, featuring a large spectral shift upon hydrolysis and the capacity for ratiometric analysis, makes it a valuable tool for high-throughput screening in drug discovery and for fundamental research into the role of phosphodiesterases in cellular signaling. evitachem.comsquarix.de

Properties

IUPAC Name |

4-[[4-[[4-[[2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetyl]amino]phenoxy]-hydroxyphosphoryl]oxyphenyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28ClN2O14P/c45-35-20-33-23(17-41(52)59-39(33)21-36(35)50)16-40(51)46-24-2-8-28(9-3-24)60-62(56,57)61-29-10-4-25(5-11-29)47-43(53)22-1-12-30(44(54)55)34(15-22)42-31-13-6-26(48)18-37(31)58-38-19-27(49)7-14-32(38)42/h1-15,17-21,48,50H,16H2,(H,46,51)(H,47,53)(H,54,55)(H,56,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPYIGFTWKHIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)OP(=O)(O)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)C(=O)O)C6=C7C=CC(=O)C=C7OC8=C6C=CC(=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28ClN2O14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Biochemical Mechanism of Cpf4 As a Pde Fret Sensor

Structural Components and Chemical Architecture of CPF4

The architecture of CPF4 is a synthetic construct that brings together fluorescent molecules and a substrate specific for phosphodiesterases. This design allows for the direct monitoring of enzyme activity in real-time with high sensitivity. squarix.de

Donor and Acceptor Fluorophore Integration

CPF4 integrates a coumarin (B35378) derivative as the donor fluorophore and a fluorescein (B123965) derivative as the acceptor fluorophore. nih.gov In the intact molecule, these two fluorophores are held in close proximity, allowing for efficient FRET to occur. nih.gov When the coumarin donor is excited, its energy is non-radiatively transferred to the nearby fluorescein acceptor, which then emits light at its characteristic longer wavelength. squarix.denih.gov This energy transfer results in strong quenching of the coumarin's fluorescence and prominent emission from the fluorescein. nih.gov

Table 1: Spectral Properties of CPF4

| State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observed Fluorophore |

|---|---|---|---|

| Uncleaved | 370 | 515 | Fluorescein (Acceptor) |

Enzyme-Cleavable Linker Design for Phosphodiesterase Recognition

Connecting the coumarin and fluorescein fluorophores is a linker that contains a phosphodiester bond, the key element for enzyme recognition. nih.gov This phosphodiester moiety is situated between two phenyl groups, creating a structure that is a substrate for phosphodiesterases. nih.gov The entire linker is designed to be hydrolyzed by PDEs, which are enzymes that catalyze the cleavage of phosphodiester bonds, such as those found in nucleic acids and cyclic nucleotides. squarix.de

Enzymatic Hydrolysis by Phosphodiesterases and FRET Signal Transduction

The core of CPF4's function as a sensor lies in its interaction with phosphodiesterases and the subsequent change in its fluorescent properties.

Substrate Specificity and Kinetic Parameters of CPF4 Hydrolysis

CPF4 has been shown to be a substrate for various phosphodiesterases, including nonspecific phosphodiesterases from snake venom and autotaxin (ATX), also known as nucleotide pyrophosphatase/phosphodiesterase 2 (NPP2). researchgate.net The hydrolysis of CPF4 by these enzymes follows Michaelis-Menten kinetics. researchgate.net For instance, the hydrolysis of CPF4 by autotaxin exhibits a Michaelis constant (Km) as low as 4 µM, indicating a high affinity of the enzyme for this synthetic substrate. researchgate.net

Table 2: Kinetic Parameters of CPF4 Hydrolysis by Autotaxin (ATX)

| Enzyme | Substrate | Km (µM) |

|---|

Conformational Changes and Fluorophore Separation Inducing FRET Modulation

Upon the addition of a phosphodiesterase, the enzyme catalyzes the hydrolysis of the phosphodiester bond within the linker of the CPF4 molecule. squarix.denih.gov This cleavage event severs the covalent connection between the coumarin donor and the fluorescein acceptor. squarix.de The separation of the two fluorophores leads to a disruption of the FRET process. squarix.deresearchgate.net Consequently, the energy transfer from the excited coumarin to the fluorescein is significantly reduced. nih.gov This results in an increase in the fluorescence emission from the coumarin donor and a simultaneous decrease in the emission from the fluorescein acceptor. nih.govresearchgate.net

Ratiometric Fluorescence Readout for Quantitative Activity Measurement

The change in the fluorescence emission spectrum of CPF4 upon enzymatic cleavage allows for a ratiometric measurement of phosphodiesterase activity. nih.gov Ratiometric measurement is a technique that provides precise and quantitative data by taking the ratio of fluorescence intensities at two different wavelengths. nih.gov In the case of CPF4, the ratio of the donor fluorescence intensity (at 450 nm) to the acceptor fluorescence intensity (at 515 nm) is calculated. squarix.de

Advantages of Ratiometric Sensing in Minimizing Experimental Artifacts

Ratiometric sensing is a powerful technique that provides more precise and quantitative data compared to single-intensity measurements. nih.gov This approach relies on measuring the ratio of fluorescence intensities at two different wavelengths, which offers a self-normalizing mechanism that mitigates a variety of experimental artifacts. jove.com

One of the primary advantages of ratiometric FRET sensors like CPF4 is the reduction of artifacts arising from variations in the sensor's concentration or distribution within a cell. nih.gov Non-homogeneous loading of the sensor can lead to misleading intensity readings, but the ratio of the two emission signals remains largely independent of these fluctuations. researchgate.net Similarly, changes in cell volume or thickness, which can alter the path length of light and affect fluorescence intensity, are effectively cancelled out by the ratiometric calculation. nih.govacs.org

Furthermore, ratiometric measurements can correct for instability in the excitation light source and variations in detection efficiency of the imaging system. researchgate.netresearchgate.net By simultaneously recording two emission wavelengths, any fluctuation in illumination intensity will affect both signals proportionally, leaving their ratio constant. researchgate.net This intrinsic self-calibration enhances the reliability and accuracy of the data, making ratiometric sensors particularly valuable for quantitative analysis in live-cell imaging. nih.gov The CPF4 fluorescence ratio has also been noted to be insensitive to pH changes within the physiological range of 7.0 to 8.0. researchgate.net

Spectral Shifts and Emission Profile Changes upon Cleavage

The molecular design of CPF4 is centered around a FRET pair consisting of a coumarin donor fluorophore and a fluorescein acceptor fluorophore. nih.gov These two are held in close proximity by a linker that contains a phosphodiester bond, the target for PDE enzymes. nih.gov In its intact, uncleaved state, excitation of the coumarin donor (at approximately 370 nm) results in efficient non-radiative energy transfer to the fluorescein acceptor. nih.govsquarix.de This leads to a quenching of the donor's fluorescence and a strong emission from the acceptor at around 515 nm. nih.govsquarix.de

Upon the addition of a phosphodiesterase, the enzyme catalyzes the hydrolysis of the phosphodiester bond within the CPF4 molecule. nih.govsquarix.de This cleavage event separates the donor and acceptor fluorophores, disrupting the FRET process. squarix.demdpi.com The separation leads to a dramatic change in the sensor's emission profile. The quenching of the coumarin donor is relieved, resulting in a significant increase in its fluorescence emission at approximately 450 nm. squarix.de Concurrently, the emission from the fluorescein acceptor, which is no longer receiving energy from the donor, markedly decreases. nih.govsquarix.de

This large shift in the emission spectrum is the foundation of CPF4's function as a ratiometric sensor. nih.gov The activity of PDE can be quantitatively measured by calculating the ratio of the donor emission intensity to the acceptor emission intensity. An increase in this ratio directly corresponds to the enzymatic cleavage of the CPF4 substrate, providing a real-time readout of PDE activity. researchgate.net

| Condition | Excitation Wavelength (nm) | Donor Emission Peak (nm) | Acceptor Emission Peak (nm) | FRET Efficiency |

| Uncleaved CPF4 | ~370 | Quenched | ~515 | High |

| Cleaved CPF4 | ~370 | ~450 | Decreased | Low |

Methodological Frameworks for Utilizing Cpf4 in Advanced Research

Imaging Modalities for CPF4-Based FRET Detection

Detecting the nuanced changes in FRET efficiency of the CPF4 sensor requires specialized microscopy techniques. The choice between these modalities is dictated by the specific requirements of the experiment, such as the need for high temporal resolution versus absolute quantification.

Sensitized emission is a widely adopted intensity-based method for FRET detection, well-suited for observing dynamic changes in CPF4 activity. nih.gov The principle involves exciting the donor fluorophore (Coumarin in CPF4) and measuring the fluorescence emission from both the donor and the acceptor fluorophore (Fluorescein). squarix.deresearchgate.net In its intact state, the proximity of the two fluorophores allows for efficient energy transfer, resulting in strong acceptor emission upon donor excitation. When a phosphodiesterase cleaves the phosphodiester bond in CPF4, the donor and acceptor separate, causing FRET to be lost. squarix.deresearchgate.net This event is observed as an increase in donor fluorescence and a simultaneous decrease in acceptor fluorescence. squarix.deresearchgate.net

By calculating the ratio of the acceptor's emission to the donor's emission, researchers can obtain a ratiometric readout of enzyme activity. nih.govnih.gov This ratiometric approach provides a semi-quantitative measure that helps to normalize for variations in sensor concentration, cell path length, and excitation intensity fluctuations, making it a robust method for live-cell imaging. frontiersin.orgmdpi.com

Table 1: Parameters for CPF4 Ratiometric Analysis via Sensitized Emission

| Parameter | Description | Rationale |

|---|---|---|

| Donor Excitation | Wavelength specific to the donor fluorophore (e.g., Coumarin (B35378), ~370 nm). squarix.de | To initiate the FRET process by specifically exciting the donor molecule. |

| Donor Emission | Wavelength band for detecting donor fluorescence (e.g., Coumarin, ~450 nm). squarix.de | To measure the amount of donor that is not undergoing FRET. This signal increases as CPF4 is cleaved. squarix.de |

| Acceptor Emission | Wavelength band for detecting acceptor fluorescence (e.g., Fluorescein (B123965), ~515 nm). squarix.de | To measure the sensitized emission resulting from FRET. This signal decreases as CPF4 is cleaved. squarix.de |

| Ratiometric Index | Calculated ratio of acceptor intensity to donor intensity (or vice-versa). | Provides a normalized value corresponding to PDE activity, minimizing artifacts from variable sensor expression. nih.gov |

Fluorescence Lifetime Imaging Microscopy (FLIM) offers a more quantitative and robust alternative to intensity-based measurements. nih.gov FLIM measures the fluorescence lifetime of the donor fluorophore—the average time it spends in the excited state before emitting a photon. nih.govnih.gov This lifetime is an intrinsic property of the fluorophore that is sensitive to its local environment. wikipedia.org

When the CPF4 donor (Coumarin) transfers energy to the acceptor (Fluorescein) via FRET, a non-radiative decay pathway is introduced, which shortens or "quenches" the donor's fluorescence lifetime. nih.govpicoquant.com Therefore, a decrease in the donor's fluorescence lifetime is a direct measure of FRET efficiency. lambertinstruments.com A major advantage of FLIM is its independence from fluorophore concentration, excitation power, and detection efficiency, which makes it less susceptible to artifacts like photobleaching. wikipedia.orgnih.govaatbio.com This renders FLIM a superior method for precise quantification of PDE activity and for comparing FRET efficiencies across different samples. lambertinstruments.comnih.gov

Experimental Design Strategies for Live-Cell and In Vitro Applications

The reliability of data obtained using the CPF4 sensor is critically dependent on meticulous experimental design, encompassing sensor concentration, mitigation of imaging-induced artifacts, and the implementation of rigorous controls.

In live-cell studies, it is crucial to express genetically encoded FRET biosensors at the lowest possible concentration that still yields a sufficient signal-to-noise ratio. Overexpression can lead to artifacts by buffering the very signaling molecules the sensor is designed to detect or by causing cellular toxicity.

The dynamic range of the sensor—the magnitude of the ratiometric or lifetime change between the baseline (low PDE activity) and fully activated (high PDE activity) states—must be characterized for each experimental system. nih.gov This is typically achieved by treating the cells or in vitro preparation with known pharmacological agents. For the CPF4 sensor, treatment with a potent, broad-spectrum PDE inhibitor can establish the minimum FRET signal, while application of a PDE activator or the purified enzyme can define the maximum response. Maximizing this dynamic range is essential for detecting subtle physiological changes in enzyme activity. springernature.comresearchgate.net

Long-term live-cell imaging experiments are often hampered by photobleaching (the irreversible photodestruction of fluorophores) and phototoxicity (light-induced cell damage). nih.govyoutube.com Both phenomena can compromise the integrity of the data and the health of the sample. nih.gov

Several strategies can be implemented to minimize these deleterious effects:

Minimize Light Exposure : Use the lowest possible excitation light intensity and the shortest possible exposure times that provide an adequate signal. youtube.com Shuttering the light source between acquisitions is essential. youtube.com

Optimize Detection : Employ high-sensitivity detectors (e.g., EM-CCD, sCMOS cameras, or single-photon counting detectors) that can capture a usable signal with less excitation light. nih.gov

Reduce Temporal Sampling : The interval between image acquisitions should be as long as the biological process under investigation allows, reducing the cumulative light dose. youtube.com

Use Oxygen Scavengers : For in vitro assays, the addition of oxygen scavenger systems to the buffer can significantly reduce the rate of photobleaching. youtube.com

To ensure that observed changes in the FRET signal are accurate and specifically report on PDE activity, a comprehensive set of control experiments is mandatory. spectroscopyonline.com

Specificity Controls : The most critical control is to demonstrate that the sensor's response is dependent on PDE activity. This can be achieved by pretreating the sample with a specific PDE inhibitor prior to stimulation. An abolished or significantly attenuated FRET response confirms the sensor's specificity. nih.gov An inactive version of the sensor, if available, can also serve as a negative control. researchgate.net

Spectral Bleed-through Correction : Because the emission spectra of donor and acceptor fluorophores often overlap, it is necessary to correct for "bleed-through" or "crossover." nih.govfsu.edu This involves acquiring images from samples expressing only the donor fluorophore and samples with only the acceptor fluorophore, using the same filter sets as the FRET experiment. researchgate.netfsu.edu The measured crossover signals are then used to calculate correction factors that are applied to the experimental FRET data. nih.govnih.gov

Background Subtraction : Cellular autofluorescence and detector noise contribute to the background signal. evidentscientific.com An image of a region with no cells or a sample of untransfected cells should be acquired to determine the average background intensity, which is then subtracted from the experimental images. frontiersin.org

Table 2: Essential Control Experiments for CPF4 FRET Imaging

| Control Type | Purpose | Procedure | Expected Outcome |

|---|---|---|---|

| Pharmacological Inhibition | To confirm signal specificity. | Pretreat sample with a known PDE inhibitor before stimulation. | The stimulus-induced FRET change should be significantly reduced or eliminated. |

| Donor-Only Sample | To measure donor emission bleed-through into the FRET/acceptor channel. | Image a sample containing only the donor fluorophore (Coumarin). | Quantifies the percentage of donor signal that is incorrectly detected in the acceptor channel. nih.gov |

| Acceptor-Only Sample | To measure direct acceptor excitation by the donor excitation wavelength. | Image a sample containing only the acceptor fluorophore (Fluorescein). | Quantifies acceptor emission that is not due to FRET. nih.gov |

| Background Measurement | To correct for autofluorescence and system noise. | Image a region of the coverslip with no cells. | Provides a baseline value to be subtracted from all experimental images. evidentscientific.com |

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation/Type |

|---|---|

| CPF4, PDE-FRET-Sensor | CPF4 |

| Coumarin | Donor Fluorophore |

Calibration and Quantitative Interpretation of CPF4 FRET Signals

Accurate interpretation of data obtained from the CPF4 PDE-FRET sensor hinges on meticulous calibration and a quantitative approach to signal analysis. This ensures that the observed changes in the FRET ratio can be reliably correlated with phosphodiesterase activity. The ratiometric nature of CPF4 inherently corrects for variations in sensor concentration and excitation light intensity, providing a robust measurement of enzymatic cleavage.

Establishing Basal and Stimulated FRET States

A critical step in the quantitative analysis of CPF4 FRET signals is the precise determination of the basal and stimulated FRET states. The basal state represents the FRET signal in the absence of any phosphodiesterase activity, corresponding to the intact, uncleaved sensor. Conversely, the stimulated state reflects the FRET signal upon complete or maximal cleavage of the sensor by the phosphodiesterase of interest.

The establishment of these two endpoint states is essential for normalizing experimental data and converting FRET ratios into a measure of enzymatic activity. The basal FRET state is typically determined by measuring the fluorescence of the CPF4 sensor in a buffer solution without any added enzyme. For the stimulated state, a saturating concentration of a potent, non-specific phosphodiesterase, such as snake venom phosphodiesterase (SVPD), is often employed to ensure complete hydrolysis of the CPF4 phosphodiester bond.

The FRET ratio is commonly calculated as the ratio of the acceptor fluorescence intensity to the donor fluorescence intensity. Upon cleavage by a phosphodiesterase, the donor (coumarin) fluorescence increases, while the acceptor (fluorescein) fluorescence decreases. nih.gov Therefore, a decrease in the FRET ratio (Acceptor/Donor) or an increase in the inverse ratio (Donor/Acceptor) is indicative of PDE activity. nih.gov

For a typical experiment, the change in the FRET ratio over time is monitored. The initial rate of this change is directly proportional to the phosphodiesterase activity under the given experimental conditions. To quantify the extent of CPF4 hydrolysis, the raw FRET ratio data can be normalized to the basal and stimulated states using the following formula:

Normalized Response = (FRET_basal - FRET_observed) / (FRET_basal - FRET_stimulated)

Where:

FRET_basal is the FRET ratio of the intact CPF4 sensor.

FRET_observed is the FRET ratio at a given time point during the enzymatic reaction.

FRET_stimulated is the FRET ratio after complete cleavage of the CPF4 sensor.

This normalization allows for the comparison of results across different experiments and experimental conditions.

Table 1: Representative Data for Establishing Basal and Stimulated FRET States of CPF4

| Condition | Donor Fluorescence (a.u.) | Acceptor Fluorescence (a.u.) | FRET Ratio (Acceptor/Donor) |

| Basal State (No Enzyme) | 100 | 500 | 5.0 |

| Stimulated State (Saturating PDE) | 450 | 50 | 0.11 |

Note: The values presented in this table are illustrative and will vary depending on the specific experimental setup, including the concentration of CPF4, buffer conditions, and instrumentation.

Addressing Environmental Sensitivities and Sensor Heterogeneity

While ratiometric FRET sensors like CPF4 offer significant advantages in terms of stability and internal referencing, it is crucial to consider potential environmental factors that could influence the fluorescence properties of the donor and acceptor fluorophores, thereby affecting the FRET signal.

One of the key environmental parameters that can impact fluorescence is pH. However, studies have shown that the fluorescence ratio of CPF4 is largely insensitive to pH changes within the physiological range of 7.0 to 8.0. nih.gov This property makes CPF4 a robust sensor for use in typical biological buffers and cell culture media.

Other environmental factors that could potentially affect FRET measurements include temperature, ionic strength, and viscosity. It is therefore recommended to maintain consistent experimental conditions for all measurements within a study. For instance, all enzymatic assays should be performed at a constant, controlled temperature. The composition of the assay buffer, including salt concentrations, should also be kept uniform.

Sensor heterogeneity can arise from multiple sources, including the presence of impurities in the CPF4 preparation or variations in the local microenvironment if the sensor is used in complex biological samples. To mitigate the impact of potential impurities, it is advisable to use highly purified CPF4. When working with complex biological samples, such as cell lysates or tissue homogenates, it is important to perform appropriate control experiments. These may include measuring the background fluorescence of the sample in the absence of the CPF4 sensor and assessing the stability of the sensor in the sample over the time course of the experiment.

Table 2: Potential Environmental Factors and Mitigation Strategies for CPF4

| Environmental Factor | Potential Effect on FRET Signal | Recommended Mitigation Strategy |

| pH | Alteration of fluorophore protonation state, leading to changes in fluorescence intensity and spectra. | Maintain a constant pH within the physiological range (7.0-8.0) where CPF4 is known to be stable. |

| Temperature | Temperature can affect enzyme kinetics and the intrinsic brightness of the fluorophores. | Perform all experiments at a constant, controlled temperature. |

| Ionic Strength | High salt concentrations can potentially alter the conformation of the sensor or the activity of the enzyme. | Use a consistent and physiologically relevant buffer system for all experiments. |

| Viscosity | Changes in viscosity can affect the rotational freedom of the fluorophores, potentially influencing FRET efficiency. | Maintain a consistent buffer composition. Be mindful of additives that may alter viscosity. |

By carefully establishing the basal and stimulated FRET states and by controlling for potential environmental sensitivities and sources of heterogeneity, researchers can harness the full quantitative power of the CPF4 PDE-FRET sensor for the accurate and reliable measurement of phosphodiesterase activity in a wide range of advanced research applications.

Research Applications of Cpf4 in Cellular and Molecular Biology

Real-Time Monitoring of Phosphodiesterase Activity in Living Systems

CPF4 is an effective tool for monitoring the activity of phosphodiesterases in real time with high sensitivity. nih.govsquarix.de The ratiometric nature of FRET-based sensors like CPF4 provides precise and quantitative data, as the sensor molecule exhibits a significant shift in its emission spectrum upon enzymatic cleavage of the phosphodiester group. nih.gov This allows for the continuous monitoring of PDE activity within living cells, offering a dynamic perspective on cellular signaling events that is not achievable with traditional endpoint assays. nih.gov The process involves introducing CPF4 into the cellular environment and measuring the change in the ratio of donor (coumarin) to acceptor (fluorescein) fluorescence over time. An increase in the donor fluorescence and a decrease in the acceptor fluorescence indicate the hydrolysis of the phosphodiester bond and thus, PDE activity. squarix.denih.gov

Elucidation of Cyclic Nucleotide Signaling Pathways

The second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are pivotal in a multitude of cellular processes. The ability of CPF4 to monitor PDE activity provides an indirect yet powerful method to elucidate the complex signaling pathways regulated by these cyclic nucleotides.

Spatiotemporal Dynamics of cAMP and cGMP

The precise control of cAMP and cGMP levels, both in terms of their concentration and localization within the cell, is crucial for specific cellular responses. biorxiv.org FRET-based biosensors are instrumental in visualizing these spatiotemporal dynamics in real-time. nih.govuni-goettingen.de While genetically encoded FRET sensors are commonly used for this purpose, small-molecule sensors like CPF4 offer a valuable alternative for probing PDE activity, which is a key determinant of these dynamics. By observing the localized activity of PDEs through changes in CPF4's FRET signal, researchers can infer the regions of cyclic nucleotide degradation and thus gain insights into the transient and localized nature of cAMP and cGMP signaling. nih.gov The high spatiotemporal resolution of FRET microscopy allows for the detailed mapping of these signaling events within subcellular compartments. nih.gov

Investigation of Cyclic Nucleotide Compartmentation by Specific PDE Isoforms

The diverse family of PDE isoforms, with their distinct substrate specificities and subcellular localizations, creates microdomains of cyclic nucleotide signaling. nih.gov This compartmentation is essential for the specific regulation of downstream cellular processes. FRET-based sensors can be targeted to specific subcellular locations to monitor the activity of localized PDE isoforms. mdpi.com By employing CPF4 in conjunction with isoform-specific PDE inhibitors, it is possible to dissect the contribution of individual PDE isoforms to the regulation of cyclic nucleotide levels in different cellular compartments, such as the plasma membrane, nucleus, and mitochondria. nih.gov This approach provides a deeper understanding of how PDE isoforms shape the landscape of cyclic nucleotide signaling within the cell.

Characterization of Phosphodiesterase Kinetics and Substrate Selectivity

CPF4 serves as a valuable substrate for in vitro biochemical assays to characterize the kinetic properties of various phosphodiesterases. By measuring the initial rates of CPF4 hydrolysis at different substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined.

For instance, in a study characterizing the enzyme autotaxin (ATX), which exhibits phosphodiesterase activity, CPF4 was used as a FRET-based substrate. The hydrolysis of CPF4 by ATX followed Michaelis-Menten kinetics, and the Km value was determined, providing insights into the enzyme's affinity for this substrate. researchgate.net

Table 1: Kinetic Parameters of Autotaxin (ATX) with CPF4 as a Substrate

| Enzyme | Substrate | Km (µM) |

| Autotaxin (ATX) | CPF4 | 4 |

This table presents the Michaelis constant (Km) for the hydrolysis of CPF4 by autotaxin, as determined by Michaelis-Menten kinetic analysis. Data sourced from a study on the inhibition of autotaxin. researchgate.net

Furthermore, by comparing the hydrolysis rates of CPF4 with those of other potential substrates, the substrate selectivity of different PDE isoforms can be investigated. This information is crucial for understanding the specific roles of these enzymes in cellular signaling. The use of fluorescently labeled nucleotides, such as N'-methylanthraniloyl-(MANT)-substituted cyclic nucleotides, has also been established as a method to analyze the substrate specificity and kinetics of PDEs through fluorescence detection. nih.gov

Probing Signal Transduction Networks Regulated by Cyclic Nucleotides

The intricate networks of signal transduction pathways are often modulated by the levels of cyclic nucleotides. CPF4 can be employed as a tool to probe these networks by monitoring the effects of various stimuli on PDE activity. For example, the activation of G protein-coupled receptors (GPCRs) can lead to changes in intracellular cAMP or cGMP levels, which in turn can modulate the activity of specific PDEs. By observing the corresponding changes in CPF4 hydrolysis, researchers can map the connections between receptor activation and the regulation of cyclic nucleotide degradation. This approach, especially when combined with other fluorescent biosensors for components of the signaling cascade, allows for a more comprehensive understanding of the dynamic interplay within these complex networks. nih.gov

Integration into High-Throughput Screening Platforms for Enzyme Modulator Discovery

The robust and sensitive nature of the FRET signal generated by CPF4 makes it highly suitable for integration into high-throughput screening (HTS) platforms. nih.govucr.edu Such platforms are essential for the discovery of novel small-molecule modulators of phosphodiesterase activity, which have significant therapeutic potential in a variety of diseases.

In an HTS assay using CPF4, a library of compounds can be rapidly screened for their ability to either inhibit or activate specific PDEs. nih.gov The assay would involve incubating the target PDE with CPF4 in the presence of each test compound and measuring the resulting FRET signal. A decrease in the rate of FRET change would indicate inhibition, while an increase would suggest activation. The high precision of fluorescence lifetime-based FRET detection can further enhance the quality and reliability of HTS assays. researchgate.net

Table 2: Illustrative Data from a High-Throughput Screen for PDE Modulators using a FRET-based Assay

| Compound ID | Concentration (µM) | PDE Activity (% of Control) | Effect |

| Cmpd-001 | 10 | 12.5 | Inhibitor |

| Cmpd-002 | 10 | 98.2 | No effect |

| Cmpd-003 | 10 | 155.8 | Activator |

| Cmpd-004 | 10 | 5.3 | Potent Inhibitor |

This table provides a hypothetical example of data that could be generated from a high-throughput screen using a FRET-based PDE assay like one employing CPF4. The data illustrates the identification of compounds that inhibit or activate PDE activity.

The development of such HTS assays can accelerate the identification of lead compounds for drug development targeting specific PDE isoforms. nih.gov

Comparative Analysis and Advancements in Pde Fret Sensor Technology

Comparison of CPF4 with Other FRET-Based Cyclic Nucleotide Sensors

The landscape of cyclic nucleotide sensing is populated by a variety of FRET-based probes, which can be broadly categorized into small-molecule sensors like CPF4 and genetically encoded probes. Each class possesses distinct characteristics that render them suitable for different experimental contexts.

Advantages and Limitations Relative to Genetically Encoded Probes

Small-molecule FRET sensors, such as CPF4, offer several advantages. Their synthesis allows for a high degree of structural flexibility and the incorporation of a wide range of synthetic fluorophores with diverse and often superior photophysical properties compared to fluorescent proteins. researchgate.net This can lead to probes with large Stokes shifts and ratiometric sensing capabilities. researchgate.net Furthermore, small-molecule probes can be used in a straightforward manner in biochemical assays with purified enzymes without the need for genetic manipulation.

However, a significant limitation of small-molecule sensors is their delivery into living cells. Introducing these probes into the cytoplasm can be challenging and may require invasive techniques. In contrast, genetically encoded FRET sensors, which are protein-based, can be expressed directly within cells and targeted to specific subcellular compartments. nih.gov This allows for the investigation of cyclic nucleotide dynamics with high spatial resolution in living systems. nih.gov Genetically encoded sensors, however, can be prone to issues such as improper folding, and the fluorescent proteins used may have lower photostability and quantum yields than synthetic dyes.

Below is a table summarizing the key advantages and limitations of CPF4 as a representative small-molecule FRET sensor compared to genetically encoded probes.

| Feature | CPF4 (Small-Molecule FRET Sensor) | Genetically Encoded FRET Probes |

| Delivery | Can be challenging to deliver into living cells. | Readily expressed within cells and can be targeted to specific organelles. |

| Fluorophores | Wide variety of synthetic dyes with potentially superior photophysical properties. | Limited to fluorescent proteins, which may have lower brightness and photostability. |

| Customization | High degree of chemical customizability. | Customization requires genetic engineering. |

| In Vitro Assays | Simple to use with purified enzymes. | Requires protein expression and purification. |

| Spatial Resolution | Limited by delivery method in living cells. | High spatial resolution achievable through targeted expression. |

| Potential for Artifacts | Potential for off-target effects and cellular toxicity. | Overexpression can potentially perturb cellular physiology. |

Performance Metrics: Sensitivity, Specificity, and Temporal Resolution

The utility of any FRET sensor is determined by its performance in several key areas:

Sensitivity: This refers to the ability of the sensor to detect small changes in analyte concentration. For CPF4, sensitivity is a function of the enzyme's catalytic efficiency for the sensor and the inherent brightness of the fluorophores. The use of a coumarin-fluorescein pair in CPF4 provides a basis for a sensitive ratiometric readout. researchgate.net The limit of detection for FRET-based sensors can reach the nanomolar range, and in some cases, even the picomolar range. mdpi.com

Specificity: Specificity relates to the sensor's ability to be selective for a particular enzyme or a family of enzymes. As an enzyme-cleavable sensor, the specificity of CPF4 is determined by the selectivity of the target phosphodiesterase for the phosphodiester linkage within the CPF4 molecule. While designed as a general PDE sensor, its promiscuity towards different PDE families would need to be experimentally determined to assess its specificity.

Temporal Resolution: The temporal resolution of a FRET sensor is critical for monitoring the rapid dynamics of enzymatic reactions. For enzyme-cleavable probes like CPF4, the temporal resolution is ultimately limited by the rate of the enzymatic cleavage reaction itself. acs.org Time-resolved FRET (TR-FRET) techniques can offer high temporal resolution for monitoring such enzymatic activities. nih.gov

A direct quantitative comparison of CPF4 with specific genetically encoded cyclic nucleotide sensors is challenging without published side-by-side studies. However, genetically encoded sensors like the Epac-based cAMP sensors have been extensively characterized, with some variants showing high sensitivity and dynamic range. semanticscholar.orgnih.gov

Strategies for Enhancing FRET Sensor Performance

Development of Novel Fluorophore Pairs for Improved Spectral Properties

The choice of the donor-acceptor pair is fundamental to the performance of a FRET sensor. Research in this area has focused on developing new fluorophores with improved spectral characteristics. Red-shifted fluorescent proteins and dyes are of particular interest as they can reduce cellular autofluorescence and light scattering, leading to an improved signal-to-background ratio. mdpi.comresearchgate.net The development of brighter and more photostable fluorescent proteins, such as mTurquoise2, has led to significant improvements in the dynamic range of genetically encoded FRET sensors. nih.gov For small-molecule sensors like CPF4, the vast library of synthetic organic dyes provides ample opportunities for optimization. For instance, the use of fluorophore pairs with a larger spectral overlap can increase FRET efficiency. nih.gov

The table below highlights some desirable properties of fluorophore pairs for FRET sensors.

| Property | Desired Characteristic | Rationale |

| Quantum Yield | High | Brighter signal, improved sensitivity. |

| Photostability | High | Resistance to photobleaching during prolonged imaging. |

| Spectral Overlap | Sufficient overlap between donor emission and acceptor excitation | Essential for efficient energy transfer. |

| Stokes Shift | Large | Minimizes spectral crosstalk between donor and acceptor. |

| Wavelength | Red-shifted | Reduces cellular autofluorescence and light scattering. |

Rational Design for Increased Dynamic Range and Signal-to-Noise Ratio

Rational design principles are increasingly being applied to optimize FRET sensors. One key goal is to maximize the change in FRET efficiency upon analyte binding or cleavage, which translates to a larger dynamic range. nih.govresearchgate.net This can be achieved by carefully engineering the linker that connects the donor and acceptor fluorophores to control their distance and orientation in the "on" and "off" states of the sensor. nih.gov For instance, designing sensors based on mutually exclusive domain interactions can lead to predictable and large changes in the emission ratio. nih.gov

Another strategy involves modulating the spectral overlap integral between the donor and acceptor in an analyte-dependent manner. acs.orgnih.gov For small-molecule probes, this can be achieved by designing a recognition moiety that, upon binding the analyte, induces a change in the absorption spectrum of one of the fluorophores. semanticscholar.org Furthermore, computational simulations are becoming a valuable tool for predicting the conformational changes in FRET sensors, aiding in their rational design. researchgate.net

Future Directions in Small Molecule-Based FRET Sensor Engineering

The field of small-molecule FRET sensor development is poised for continued innovation, with several exciting future directions. A major focus will be on the creation of probes with enhanced biocompatibility and cell permeability, allowing for their broader application in live-cell imaging without the need for invasive delivery methods. researchgate.net

The development of multi-analyte sensors, capable of detecting two or more different molecules simultaneously, is another promising avenue. rsc.org This could be achieved through the design of sophisticated FRET cascades or the use of spectrally distinct fluorophore pairs.

Furthermore, the integration of small-molecule FRET sensors with advanced imaging techniques, such as super-resolution microscopy and fluorescence lifetime imaging microscopy (FLIM), will enable the study of enzymatic activity and signaling events with unprecedented spatial and temporal resolution. mdpi.comnih.gov The continued exploration of novel fluorophores, including those with environmentally sensitive properties, will also expand the capabilities of FRET-based sensing. researchgate.net As our understanding of the principles governing FRET and molecular recognition deepens, the rational design of highly specific and sensitive small-molecule FRET probes for a wide range of biological targets will become increasingly achievable. acs.org

Challenges and Considerations in Applying Cpf4 and Similar Fret Sensors

Impact of Cellular Microenvironment on Sensor Performance (e.g., pH, ionic strength)

The functionality of FRET-based sensors can be significantly influenced by the local cellular microenvironment. nih.gov Fluctuations in factors such as pH and ionic strength can alter the fluorescence properties of the constituent fluorophores or the conformation of the sensor protein itself, independent of the analyte being measured.

For instance, many commonly used fluorescent proteins (FPs) exhibit pH sensitivity. meduniwien.ac.at Yellow fluorescent protein (YFP), a frequent FRET acceptor, is known to be sensitive to its environmental conditions, including pH. meduniwien.ac.at This can lead to artifacts in FRET measurements if the experimental conditions involve changes in intracellular pH. However, some FRET-based sensors are designed to be stable within the physiological pH range. The ratiometric signal of the CPF4 sensor, for example, has been reported to be insensitive to pH in the physiological range of 7.0 to 8.0. researchgate.net

Ionic strength is another critical factor, as it can affect the electrostatic interactions that may be important for the sensor's conformational changes. While not extensively documented for CPF4 specifically, for some FRET sensors, changes in intracellular ion concentrations can impact the sensor's structure and, consequently, the FRET efficiency. nih.gov

Potential for Non-Specific Interactions and Off-Target Effects in Complex Biological Milieu

The intracellular environment is a crowded and complex milieu, which can lead to non-specific interactions and off-target effects that may interfere with accurate sensor readings. The introduction of an exogenous protein sensor like CPF4 can potentially lead to interactions with endogenous cellular components that were not intended.

A primary concern with genetically encoded sensors is the potential for the sensor itself to buffer the analyte it is designed to detect, particularly if the sensor is expressed at high levels. This could dampen the physiological fluctuations of the analyte, leading to an underestimation of the true dynamics. Furthermore, the sensor protein may interact non-specifically with other cellular proteins, which could alter its conformation, localization, or enzymatic susceptibility, thereby affecting the FRET signal.

The specificity of the sensor's recognition element is also a critical consideration. While CPF4 is designed as a substrate for phosphodiesterases, the possibility of it being cleaved by other non-specific proteases or nucleases within the cell cannot be entirely ruled out without rigorous validation. mdpi.com Such off-target cleavage would lead to a change in FRET that is not indicative of PDE activity. The low signal-to-noise ratio often associated with FRET-based probes can exacerbate these issues, making it difficult to distinguish true signals from noise or artifacts. nih.gov

Variability in Sensor Expression and Distribution in Heterogeneous Cell Populations

When using genetically encoded sensors like those based on FRET, achieving uniform expression across a cell population is a significant challenge. Transient transfection, a common method for introducing sensor DNA into cells, often results in a wide range of expression levels from cell to cell. biorxiv.org This heterogeneity can complicate the interpretation of results, as the observed FRET ratio can be dependent on the concentration of the sensor. biorxiv.org

For example, in studies using an Epac-based cAMP sensor, cells with different expression levels of the biosensor showed a wide variation in the maximum change of intracellular cAMP levels upon stimulation. biorxiv.org This highlights the importance of single-cell analysis to properly interpret the data from heterogeneous populations. arxiv.org

The subcellular distribution of the sensor can also be variable. Improper localization or aggregation of the sensor could lead to measurements in cellular compartments that are not relevant to the biological question being addressed, or it could affect the sensor's function. Therefore, it is crucial to verify the subcellular localization of the sensor and to consider how this might influence the experimental results.

Limitations in Deep Tissue Imaging and In Vivo Applications Beyond Cellular Models

While FRET-based sensors have proven invaluable for studies in cultured cells, their application in deep tissue imaging and whole organisms presents another set of challenges. Light scattering and absorption by biological tissues can significantly degrade the signal-to-noise ratio, making it difficult to excite the fluorophores and detect the emitted fluorescence. acs.org This is a major limitation for in vivo imaging beyond superficial layers of tissue. acs.org

Techniques such as multiphoton excitation microscopy can improve imaging depth in scattering tissues. nih.gov However, even with these advanced techniques, the penetration depth for reliable FRET imaging is still limited. Furthermore, FRET-based sensors are prone to photobleaching, which can be a significant issue during the long-term imaging required for many in vivo studies. acs.org

The successful application of FRET biosensors in vivo also requires stable and targeted expression of the sensor in the desired tissues or cell types, which can be challenging to achieve in whole organisms. meduniwien.ac.at The potential for the sensor to interfere with normal physiological processes is also a greater concern in the context of a whole organism compared to cell culture. nih.gov While some studies have demonstrated the use of FRET sensors in live embryos and even in transgenic mice, these applications often require specialized imaging setups and careful optimization of the sensor and experimental conditions. meduniwien.ac.atnih.gov

Emerging Avenues and Future Prospects for Cpf4 and Pde Fret Sensing

Advancements in Microfluidics and Automated Screening for FRET-Based Assays

The integration of FRET-based assays with microfluidic technologies is revolutionizing high-throughput screening (HTS) and quantitative cellular analysis. Microfluidic devices offer precise control over minute fluid volumes, enabling the rapid and parallel processing of thousands of individual experiments. This is particularly advantageous for PDE-FRET sensors like CPF4, as it allows for the screening of large compound libraries to identify novel PDE inhibitors or activators with high efficiency and minimal reagent consumption.

Droplet microfluidics, a technique where individual reactions are encapsulated in picoliter-sized droplets, provides a powerful platform for single-cell analysis using FRET sensors. Each droplet can encapsulate a single cell expressing a PDE-FRET sensor, allowing for the precise measurement of PDE activity in response to various stimuli or drug candidates. This approach minimizes the averaging effects seen in bulk assays and provides a more detailed understanding of cellular heterogeneity.

Furthermore, the automation of these microfluidic platforms, coupled with sophisticated imaging and data analysis pipelines, is enabling the move towards fully automated screening systems. These systems can perform complex experimental workflows, from cell culture and reagent handling to data acquisition and analysis, with minimal human intervention. This not only increases throughput but also enhances the reproducibility and reliability of FRET-based assays.

| Technology | Advantage for PDE-FRET Assays | Key Research Findings |

| Droplet Microfluidics | High-throughput single-cell analysis, reduced reagent consumption. | Enables the screening of millions of individual cells or reactions in a short period. |

| Continuous-Flow Microfluidics | Precise temporal control over stimuli delivery and response monitoring. | Allows for the study of dynamic cellular responses to changing environments. |

| Automated Imaging Systems | High-content data acquisition from multi-well plates or microfluidic chips. | Facilitates the rapid screening of large compound libraries and complex biological experiments. |

Integration of PDE-FRET Sensors with Optogenetic and Chemogenetic Tools

The convergence of PDE-FRET sensors with optogenetic and chemogenetic tools represents a significant leap forward in our ability to dissect cellular signaling pathways with unprecedented precision. Optogenetics allows for the control of cellular activities with light, while chemogenetics utilizes engineered proteins that can be activated by specific small molecules.

By co-expressing a PDE-FRET sensor with a photo-activatable adenylyl cyclase (PAC) or a light-gated ion channel, researchers can precisely control the production of cyclic nucleotides (like cAMP or cGMP) at specific subcellular locations and time points. The resulting changes in PDE activity can then be monitored in real-time using the FRET sensor. This powerful combination allows for the direct investigation of the causal relationships between second messenger dynamics and downstream cellular events.

Similarly, chemogenetic tools, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), can be used to modulate G-protein coupled receptor (GPCR) signaling pathways that influence PDE activity. By activating these engineered receptors with a specific ligand, researchers can induce changes in intracellular signaling cascades and observe the corresponding effects on PDE activity through the FRET sensor. This integrated approach provides a highly specific and non-invasive method for probing the intricate network of cellular communication.

Development of Multifunctional Sensors for Simultaneous Monitoring of Multiple Analytes

To unravel the complexity of cellular signaling networks, it is often necessary to monitor the dynamics of multiple signaling molecules simultaneously. This has led to the development of multifunctional FRET sensors capable of detecting two or more different analytes within the same cell.

One approach involves the use of spectrally distinct FRET pairs. For instance, a PDE-FRET sensor utilizing a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) pair could be co-expressed with another FRET sensor for a different analyte, such as calcium or protein kinase activity, that employs a green fluorescent protein (GFP) and a red fluorescent protein (RFP) pair. By using appropriate filter sets and spectral unmixing algorithms, the signals from both sensors can be independently quantified.

Another strategy is the creation of single-chain multifunctional sensors that incorporate binding domains for different analytes within the same polypeptide. These "tandem" sensors can provide insights into the crosstalk and coordination between different signaling pathways. While the design and optimization of such multifunctional sensors are challenging, they hold immense promise for providing a more holistic view of cellular processes.

| Sensor Type | Principle | Potential Application with PDE-FRET |

| Spectral Multiplexing | Using FRET pairs with distinct excitation and emission spectra. | Simultaneous monitoring of PDE activity and intracellular calcium levels. |

| Tandem Sensors | A single sensor with binding domains for multiple analytes. | Investigating the direct interplay between PDE activity and protein kinase A (PKA) activation. |

| Orthogonal Sensing | Combining FRET with other sensing modalities like bioluminescence resonance energy transfer (BRET). | Dual monitoring of PDE activity and receptor dimerization. |

Contribution to Systems Biology and Computational Modeling of Cellular Processes

The quantitative and dynamic data generated by PDE-FRET sensors are invaluable for the fields of systems biology and computational modeling. Systems biology aims to understand the emergent properties of complex biological systems by integrating experimental data with mathematical models.

High-resolution data on the spatiotemporal dynamics of PDE activity, obtained through FRET imaging, can be used to develop and validate computational models of cyclic nucleotide signaling pathways. These models can simulate the complex interplay between cyclases, PDEs, and their downstream effectors, providing insights that are not readily accessible through experimentation alone. For example, such models can help to predict how a cell will respond to a particular drug or how mutations in signaling proteins might affect cellular function.

Furthermore, by combining FRET data with other "-omics" data (e.g., genomics, proteomics, transcriptomics), researchers can construct more comprehensive models of cellular processes. This integrative approach is essential for understanding how signaling networks are regulated and how they contribute to both normal physiology and disease states. The continued development and application of PDE-FRET sensors like CPF4 will undoubtedly play a crucial role in advancing our understanding of the intricate and dynamic world of the cell.

Q & A

Q. How should researchers document PDE-FRET-Sensor protocols for reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.